4-Dodecyl-2,5-dimethylmorpholine

Description

Properties

CAS No. |

74512-67-7 |

|---|---|

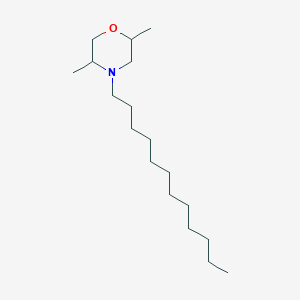

Molecular Formula |

C18H37NO |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

4-dodecyl-2,5-dimethylmorpholine |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3 |

InChI Key |

ZFZYQMQYEVIHMY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN1CC(OCC1C)C |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OCC1C)C |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Applications

One of the primary applications of 4-Dodecyl-2,5-dimethylmorpholine is as an antifungal agent in agricultural practices. Research indicates that this compound exhibits strong inhibitory effects on a range of fungal pathogens, making it a valuable tool for crop protection.

Effectiveness Against Fungal Pathogens

Studies have demonstrated that this compound is effective against various fungal diseases, including:

- Powdery mildew

- Downy mildew

- Rust

Crops such as wheat, barley, grapes, and apples have shown positive responses to treatment with this compound .

Surfactant Properties

Due to its amphiphilic nature, this compound also serves as an effective surfactant. Its structure allows it to reduce surface tension in aqueous solutions, making it useful in formulations for agricultural chemicals and other industrial applications.

Applications in Industry

The surfactant properties facilitate:

- Improved dispersion of active ingredients in formulations.

- Enhanced wetting and spreading on plant surfaces.

- Potential use in cleaning agents and emulsifiers.

Potential Drug Development

The morpholine ring structure of this compound is significant for medicinal chemistry. Nitrogen-containing heterocycles like morpholines are known for their diverse biological activities and are often used as building blocks for new drug candidates.

Therapeutic Applications

Research suggests that derivatives of morpholines can exhibit a variety of pharmacological effects, including:

- Anticancer properties

- Antimicrobial activities

- Anti-inflammatory effects

The structural features of this compound may allow it to interact with biological targets effectively, potentially leading to the development of novel therapeutic agents .

Case Studies and Research Findings

A selection of studies highlights the diverse applications and effectiveness of this compound:

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds through nucleophilic substitution, where the alkylamine attacks the electrophilic carbon of DCE. The stereochemical outcome depends on the DCE isomer ratio:

-

70–80% 2,2'-dichloro-diiso-propylether favors 2,6-dimethylmorpholine.

-

20–30% 2,2'-dichloro-n-propyl-iso-propylether promotes 2,5-dimethylmorpholine formation.

Using a tridecylamine feedstock (60–70% C13 isomers, 26% C12 isomers), the reaction generates a mixed alkylmorpholine product, including this compound as a minor component.

Process Parameters and Optimization

Key reaction conditions and their impact on yield and isomer distribution are summarized below:

| Parameter | Optimal Value | Effect on Product |

|---|---|---|

| Temperature | 140–170°C | Higher temps favor azeotropic water removal |

| Solvent | Cyclohexanol | Polar aprotic solvent enhances nucleophilicity |

| Base | Pottasche (K2CO3) | Neutralizes HCl byproduct, shifts equilibrium |

| Reaction Time | 8 hours | Ensures complete alkylamine consumption |

| DCE:Amine Molar Ratio | 1.35:1 (DCE:Tridecylamine) | Prevents oligomerization side reactions |

Post-reaction workup involves:

-

Cooling to room temperature.

-

Washing with water to remove residual base and salts.

-

Vacuum distillation to recover cyclohexanol and unreacted DCE.

Isomer Control and Phytotoxicity Reduction

The fungicidal efficacy of this compound correlates with its isomer ratio. Industrial batches typically contain 40% 2,5-isomer and 60% 2,6-isomer , but the 2,5-isomer exhibits superior bioactivity due to:

-

Reduced phytotoxicity : The 2,5-configuration minimizes interactions with plant membrane sterols.

-

Enhanced steric accessibility : The methyl groups at C2 and C5 position the dodecyl chain for optimal membrane penetration.

Comparative Analysis of Alkylamine Feedstocks

The choice of alkylamine significantly impacts the alkyl chain length in the final product:

| Alkylamine Composition | Product Distribution |

|---|---|

| Pure dodecylamine | This compound |

| Technical-grade tridecylamine (C13/C12 mix) | 60–70% C13, 26% C12 derivatives |

Technical-grade amines reduce costs but require precise distillation to isolate the dodecyl variant.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Dodecyl-2,5-dimethylmorpholine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of the morpholine ring. For example, substituting a morpholine precursor with a dodecyl halide under basic conditions (e.g., KOH/EtOH) introduces the dodecyl chain. Methyl groups at positions 2 and 5 can be added using methylating agents like methyl iodide in the presence of a strong base (e.g., NaH). Optimization involves controlling reaction temperature (40–80°C), solvent polarity, and stoichiometry of alkylating agents. Catalytic hydrogenation may reduce side products .

- Key Reagents :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Alkylation | Dodecyl bromide, KOH, EtOH | 4-Dodecyl intermediate |

| Methylation | Methyl iodide, NaH, THF | 2,5-Dimethyl derivative |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., dodecyl chain integration at δ 0.8–1.5 ppm, methyl groups at δ 1.2–1.4 ppm) .

- HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS confirms molecular weight (expected m/z ~297.5 g/mol) and purity.

- FT-IR : Peaks at 2800–3000 cm⁻¹ (C-H stretching) and 1100–1250 cm⁻¹ (C-O-C morpholine ring) validate structural features .

Q. How do the dodecyl and methyl groups influence the compound’s physicochemical properties?

- Methodology : The dodecyl chain enhances lipophilicity (logP ~5.2), impacting solubility in nonpolar solvents, while methyl groups increase steric hindrance, reducing reactivity at adjacent sites. Use partition coefficient assays (shake-flask method) and DSC (melting point analysis) to quantify these effects .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (e.g., oxidation vs. substitution) be resolved for this compound?

- Methodology : Employ kinetic studies (e.g., UV-Vis monitoring) and DFT calculations to identify dominant pathways. For instance, oxidation with H₂O₂ may compete with nucleophilic substitution; varying pH and temperature can shift equilibrium. LC-MS/MS tracks intermediate species .

- Example Data Contradiction :

| Condition | Observed Product | Proposed Mechanism |

|---|---|---|

| Acidic, H₂O₂ | N-Oxide derivative | Oxidation at morpholine N |

| Basic, alkyl halide | Substituted morpholine | SN2 alkylation |

Q. What experimental designs are suitable for evaluating the compound’s antimicrobial activity?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Include controls for membrane permeability (e.g., SYTOX Green uptake assays) to assess if the dodecyl chain enhances disruption of lipid bilayers .

Q. How can structural modifications (e.g., varying alkyl chain length) improve target specificity in biological applications?

- Methodology : Synthesize analogs with shorter/longer chains (e.g., C8, C16) and compare bioactivity. Molecular docking studies (e.g., AutoDock Vina) predict interactions with bacterial efflux pumps or membrane proteins. Validate with SPR or ITC binding assays .

Q. What advanced techniques resolve discrepancies in impurity profiling during synthesis?

- Methodology : Combine GC-MS (for volatile byproducts) and HR-LCMS (non-volatile impurities). For trace impurities below detection limits, use preconcentration techniques (e.g., SPE) paired with tandem MS .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the morpholine ring .

- Data Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Biological Assays : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate antimicrobial activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.